2,6-Dibromonaphthalene

Übersicht

Beschreibung

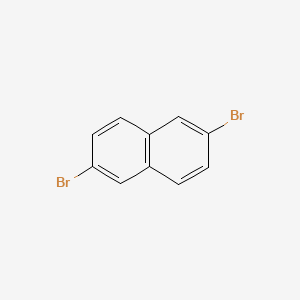

2,6-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 6 positions of the naphthalene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of semiconducting molecules and polymers for various applications such as organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dibromonaphthalene can be synthesized using 6-bromo-2-naphthol as a starting material. The synthesis involves the following steps:

- Bromine (78.8 g, 493 mmol) is added dropwise to a cooled (0 °C) solution of triphenylphosphine (129 g, 493 mmol) in anhydrous acetonitrile (200 mL).

- The solution is stirred for 30 minutes at room temperature.

- A solution of 6-bromo-2-naphthol (100 g, 448 mmol) in anhydrous acetonitrile (200 mL) is added, and the reaction mixture is stirred for an additional 2 hours at 70 °C.

- The solvent is removed, and the residue is heated to 300 °C for 1 hour.

- The resulting product is purified through recrystallization from ethyl acetate .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromonaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It reacts with hexylmagnesium bromide to form 2,6-dihexyl-naphthalene.

Coupling Reactions: It can participate in Suzuki coupling reactions with boric acid intermediates to form compounds like 2,6-di((E)-styryl)naphthalene.

Common Reagents and Conditions:

Hexylmagnesium Bromide: Used in the formation of 2,6-dihexyl-naphthalene.

Boric Acid Intermediates: Used in Suzuki coupling reactions.

Major Products:

2,6-Dihexyl-naphthalene: Formed from the reaction with hexylmagnesium bromide.

2,6-Di((E)-styryl)naphthalene: Formed from Suzuki coupling reactions.

Wissenschaftliche Forschungsanwendungen

Antitumor Potential:

2,6-Dibromonaphthalene has been studied for its potential antitumor properties. Its toxicological profile suggests that it may selectively target cancer cells, making it a candidate for future cancer therapies. The compound's ability to induce cell death in malignant cells could be harnessed in developing novel anticancer drugs .

Toxicological Insights:

While exploring its medicinal applications, it is essential to consider the toxic effects associated with 2,6-DBrN. It can cause skin irritation and respiratory issues, highlighting the need for careful handling in laboratory settings .

Organic Synthesis

Reagent in Chemical Reactions:

In organic synthesis, this compound acts as a versatile reagent. Its bromine substituents facilitate various coupling reactions essential for synthesizing complex organic molecules. This property is particularly valuable in pharmaceutical development and agrochemical formulations .

Table 2: Applications of this compound in Organic Synthesis

| Application | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of active pharmaceutical ingredients |

| Agrochemicals | Serves as a precursor for developing pesticide compounds |

Spectroscopic Characterization

The spectroscopic properties of this compound have been extensively studied using techniques like NMR, FT-IR, and UV/Visible spectroscopy. These studies provide insights into its molecular structure and behavior under various conditions.

Table 3: Spectroscopic Data Summary

| Technique | Observations |

|---|---|

| NMR | Characteristic shifts indicating molecular environment |

| FT-IR | Vibrational modes corresponding to functional groups |

| UV/Visible | Absorption maxima related to electronic transitions |

Wirkmechanismus

The mechanism of action of 2,6-dibromonaphthalene primarily involves its role as an intermediate in organic synthesis. It participates in various chemical reactions, facilitating the formation of complex molecules. The bromine atoms at the 2 and 6 positions of the naphthalene ring make it highly reactive, allowing it to undergo substitution and coupling reactions efficiently .

Vergleich Mit ähnlichen Verbindungen

2,6-Dibromonaphthalene can be compared with other brominated naphthalene derivatives, such as:

1,8-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 8 positions.

2,3,6,7-Tetrabromonaphthalene: A derivative with four bromine atoms at the 2, 3, 6, and 7 positions.

Uniqueness:

Reactivity: The specific positioning of bromine atoms in this compound makes it uniquely reactive in certain substitution and coupling reactions.

Biologische Aktivität

2,6-Dibromonaphthalene (2,6-DBrN), a brominated derivative of naphthalene, has garnered attention in various scientific fields due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological implications, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : CHBr

- Molecular Weight : 285.97 g/mol

- CAS Number : 13720-06-4

- Melting Point : 162 °C

This compound is synthesized through various methods, including bromination of naphthalene under controlled conditions. For instance, one study reported the use of tert-butyllithium as a reagent, yielding a significant amount of 2,6-DBrN along with other brominated products .

Anticancer Properties

Recent research highlights the potential anticancer activity of this compound. A study focused on the cytotoxic effects of naphthalene derivatives against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The results indicated that 2,6-DBrN exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro studies assessed its activity against various microbial strains using the minimum inhibitory concentration (MIC) method. The findings demonstrated that 2,6-DBrN possessed notable antimicrobial properties, making it a candidate for further development in treating infectious diseases .

Case Study 1: Cytotoxicity Evaluation

In a detailed evaluation of the cytotoxic effects of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.3 |

| HeLa | 12.7 |

| MDA-MB-231 | 18.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against these cancer cells .

Case Study 2: Antimicrobial Testing

A separate study tested the antimicrobial properties of this compound against various pathogens:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The MIC values reflect the compound's ability to inhibit microbial growth at low concentrations .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its interaction with cellular biomolecules may lead to apoptosis in cancer cells. Molecular docking simulations have indicated potential binding affinities with key receptors involved in cancer progression .

Eigenschaften

IUPAC Name |

2,6-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZDEYKZSZWFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348766 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-06-4 | |

| Record name | 2,6-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,6-dibromonaphthalene in materials science?

A1: this compound serves as a versatile building block for constructing advanced materials. For instance, it acts as a key precursor for synthesizing oligo(1,5-dialkoxynaphthalene-2,6-diyl)s []. These oligomers exhibit self-assembling properties in the solid state, leading to ordered structures with enhanced π-conjugation lengths. This characteristic proves beneficial in organic electronics, particularly for developing materials with improved charge transport properties.

Q2: How can this compound be utilized in the synthesis of donor-acceptor-donor (D-A-D) type molecules?

A2: this compound, specifically its derivative N,N′-dialkylated this compound-1,4,5,8-bis(dicarboximide) (NDIBr2), plays a crucial role in synthesizing D-A-D molecules valuable for organic electronics []. Through palladium-catalyzed direct arylation, unsubstituted furan or thiophene can be coupled with NDIBr2. This results in molecules where the electron-deficient naphthalene diimide (NDI) core acts as the acceptor flanked by electron-rich furan or thiophene donors. This D-A-D configuration is highly desirable for charge transport applications.

Q3: Can this compound be used to create polymers with specific properties?

A4: Absolutely. This compound can be polymerized through cathodic coupling of its organonickel(II) complex, yielding 2,6-polynaphthylene films []. Additionally, it serves as a monomer in Heck coupling reactions with octavinylsilsesquioxane, leading to the formation of luminescent nanoporous inorganic–organic hybrid polymers []. These polymers, characterized by high surface areas, show potential for applications like picric acid detection.

Q4: How does the introduction of substituents on the naphthalene core of this compound affect its properties?

A5: Introducing various substituents to the naphthalene core significantly alters the properties of this compound derivatives. For example, incorporating aryl ethynyl groups leads to a redshift in absorbance and enhances the fluorescence quantum yield, making these derivatives suitable for use as dyes []. Conversely, directly attaching cyano groups to the naphthalene core dramatically lowers the reduction potentials, resulting in compounds with high electron affinity and stable radical anions. This characteristic is valuable for applications requiring efficient electron transport or electron acceptor materials.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Several analytical techniques are used to characterize this compound and its derivatives. These include:

- NMR Spectroscopy: Both 1H NMR and 13C NMR are used to determine the structure and purity of the synthesized compounds [].

- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity [].

- High-Resolution Mass Spectrometry (HRMS): Offers precise mass measurements, aiding in confirming the elemental composition of the compound [].

- UV-Vis Spectroscopy: Used to study the absorption properties of the compounds, particularly useful when evaluating the impact of different substituents on the naphthalene core [, ].

- Fluorescence Spectroscopy: Helps in analyzing the emission properties of the compounds, crucial for assessing their potential as fluorescent probes or dyes [, ].

- X-ray Diffraction (XRD): Provides insights into the crystal structure and packing of the molecules, particularly relevant when studying the self-assembling properties of this compound-derived oligomers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.